molecular formula C7H5BrF3NO B1412164 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol CAS No. 1227499-07-1

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol

Cat. No. B1412164
M. Wt: 256.02 g/mol
InChI Key: YCDVRDOGTXEBFI-UHFFFAOYSA-N
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Description

2-Bromo-6-(trifluoromethyl)pyridine is used in the preparation of pyrazolopyridines as kinase LRRK2 inhibitors for treating and preventing cancer and neurodegenerative diseases .


Synthesis Analysis

The synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which includes 2-Bromo-6-(trifluoromethyl)pyridine, is a key structural motif in active agrochemical and pharmaceutical ingredients . Regioselective deprotonation at C-3 with LDA followed by trapping with carbon dioxide provides the corresponding nicotinic acid .


Molecular Structure Analysis

The molecular formula of 2-Bromo-6-(trifluoromethyl)pyridine is C6H3BrF3N . The molecular weight is 225.99 .


Chemical Reactions Analysis

The major use of TFMP derivatives is in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .


Physical And Chemical Properties Analysis

The physical state of 2-Bromo-6-(trifluoromethyl)pyridine is solid . It appears white to pale yellow . The melting point is between 45.0-54.0°C .

Scientific Research Applications

Spectroscopic Characterization and Antimicrobial Activities

The compound 5-Bromo-2-(trifluoromethyl)pyridine, closely related to 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol, has been characterized spectroscopically using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) techniques. Its structure was optimized through density functional theory (DFT) calculations. This compound's non-linear optical (NLO) properties were determined, and its effect on pBR322 plasmid DNA was investigated, alongside testing its antimicrobial activities using the minimal inhibitory concentration method (MIC) (H. Vural & M. Kara, 2017).

Regioexhaustive Functionalization

In the context of regioexhaustive functionalization, both 3-chloro-2-(trifluoromethyl)pyridine and 2-bromo-6-(trifluoromethyl)pyridine were successfully converted into various carboxylic acids. This demonstrates the compound's potential for functionalization and derivation into other useful chemical entities, showcasing its versatility in chemical synthesis (F. Cottet et al., 2004).

Applications in Ligand Synthesis for Catalysis

Perfluoroalkylsilyl-substituted 2-[bis(4-aryl)phosphino]pyridines, involving derivatives related to 2-Bromo-6-(trifluoromethyl)pyridine-4-methanol, have been synthesized and their palladium complexes were compared in the context of methoxycarbonylation of phenylacetylene. This shows the applicability of such compounds in the development of catalysts for organic synthesis, particularly in reactions involving carbon monoxide insertion into organic substrates (Jeroen J. M. de Pater et al., 2005).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

The development of organic compounds containing fluorine, such as 2-Bromo-6-(trifluoromethyl)pyridine, is becoming an increasingly important research topic . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

[2-bromo-6-(trifluoromethyl)pyridin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF3NO/c8-6-2-4(3-13)1-5(12-6)7(9,10)11/h1-2,13H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDVRDOGTXEBFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1C(F)(F)F)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-6-(trifluoromethyl)pyridine-4-methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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